molecular formula C16H13NO3 B183954 2-(4-methylphenyl)-3-nitro-2H-chromene CAS No. 86628-44-6

2-(4-methylphenyl)-3-nitro-2H-chromene

Cat. No.: B183954
CAS No.: 86628-44-6
M. Wt: 267.28 g/mol
InChI Key: QPKYMPPBOCVXOR-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-nitro-2H-chromene is a heterocyclic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-nitro-2H-chromene typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 2-nitrophenol.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate this compound.

    Cyclization: The intermediate is then subjected to cyclization under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate in acidic medium.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

    Reduction: 2-(4-methylphenyl)-3-amino-2H-chromene.

    Oxidation: Corresponding quinones.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-methylphenyl)-3-nitro-2H-chromene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-nitro-2H-chromene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-3-nitro-2H-indole: Similar structure but with an indole core.

    2-(4-methylphenyl)-3-nitro-2H-pyrrole: Similar structure but with a pyrrole core.

    2-(4-methylphenyl)-3-nitro-2H-thiophene: Similar structure but with a thiophene core.

Uniqueness

2-(4-methylphenyl)-3-nitro-2H-chromene is unique due to its chromene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylphenyl)-3-nitro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-11-6-8-12(9-7-11)16-14(17(18)19)10-13-4-2-3-5-15(13)20-16/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYMPPBOCVXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369721
Record name 2-(4-methylphenyl)-3-nitro-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86628-44-6
Record name 2-(4-methylphenyl)-3-nitro-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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